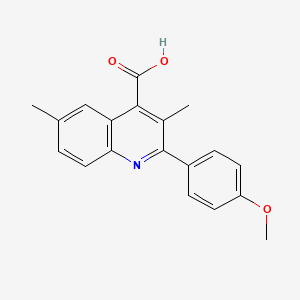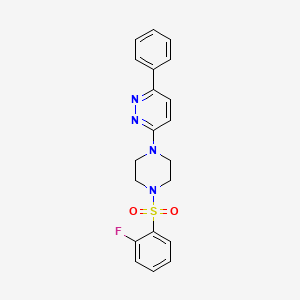
2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H17NO3 and its molecular weight is 307.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid, a carboxyl functionalized 2-phenylquinoline derivative, has been used in the synthesis of new cadmium complexes. These complexes exhibit unique properties such as fluorescence and antibacterial activities against various strains like Escherichia coli and Staphylococcus aureus (Lei et al., 2014).
Antibacterial Activities
Research has demonstrated that compounds synthesized from derivatives of this compound show significant antibacterial activities. These compounds have been tested against a range of microorganisms, including Staphylococcus aureus, Bacillus species, and Escherichia coli, showing promising results in inhibiting bacterial growth (Osarumwense, 2022).
Antimicrobial Studies
Quinoline derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new therapeutic agents with potential applications in treating infections (Patel & Patel, 2010).
Photolabile Precursors in Biomedical Analysis
Compounds derived from this compound have been explored for their use as photolabile precursors in biomedical analysis. These compounds exhibit strong fluorescence in a wide pH range, making them suitable for applications in fluorescent labeling and analysis (Hirano et al., 2004).
Cancer Research
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on cancer cells. These studies provide insights into the development of new anticancer agents (Zhao et al., 2005).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” is not available, related compounds have been found to be harmful if swallowed and to cause skin and eye irritation .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-9-16-15(10-11)17(19(21)22)12(2)18(20-16)13-5-7-14(23-3)8-6-13/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSYDHWFVDPVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)
![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)
![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)
![2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2493084.png)
![2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2493085.png)
![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)
![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)
